Tert-butyl 4-(3-amino-2-hydroxypropyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(3-amino-2-hydroxypropyl)piperazine-1-carboxylate is a chemical compound that belongs to the piperazine family. It is characterized by the presence of a tert-butyl group, an amino group, and a hydroxypropyl group attached to a piperazine ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
Tert-butyl 4-(3-amino-2-hydroxypropyl)piperazine-1-carboxylate is a derivative of N-Boc piperazine . Piperazine derivatives are known to interact with a variety of biological targets, including various enzymes and receptors, due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring . .
Mode of Action
It’s known that the biological activities of compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring, thereby enhancing favorable interaction with macromolecules .
Biochemical Pathways
Piperazine derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .
Pharmacokinetics
The piperazine ring is known for its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties , which could potentially impact its bioavailability.
Result of Action
Compounds containing piperazine rings have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Action Environment
It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c to maintain its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-amino-2-hydroxypropyl)piperazine-1-carboxylate typically involves the protection of the piperazine nitrogen atoms with a tert-butyl group, followed by the introduction of the amino and hydroxypropyl groups. One common method involves the reaction of N-Boc-piperazine with 3-chloro-1,2-propanediol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile at room temperature, followed by purification through column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as crystallization and distillation to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(3-amino-2-hydroxypropyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Tert-butyl 4-(3-amino-2-hydroxypropyl)piperazine-1-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- 1-Boc-piperazine
Uniqueness
Tert-butyl 4-(3-amino-2-hydroxypropyl)piperazine-1-carboxylate is unique due to the presence of both an amino and a hydroxypropyl group, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
tert-butyl 4-(3-amino-2-hydroxypropyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O3/c1-12(2,3)18-11(17)15-6-4-14(5-7-15)9-10(16)8-13/h10,16H,4-9,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMYILASPHUVFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373342 | |
Record name | (+/-)-1-amino-3-n-(4'-boc-piperazinyl)-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
811841-98-2 | |
Record name | (+/-)-1-amino-3-n-(4'-boc-piperazinyl)-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 811841-98-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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